Home > Products > Screening Compounds P23003 > 3-(Tert-butyl)-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole
3-(Tert-butyl)-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole - 2037827-89-5

3-(Tert-butyl)-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole

Catalog Number: EVT-1767401
CAS Number: 2037827-89-5
Molecular Formula: C10H15F2N3O
Molecular Weight: 231.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(Tert-butyl)-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole is a synthetic compound belonging to the oxadiazole class, which is characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms. This compound has gained attention in medicinal chemistry due to its potential biological activities. Recent studies have highlighted its role as a farnesoid X receptor antagonist, indicating its significance in drug discovery and development.

Source

The synthesis and biological evaluation of 3-(Tert-butyl)-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole have been documented in various scientific articles, showcasing its potential therapeutic applications and methods of preparation .

Classification

This compound falls under the category of heterocyclic compounds, specifically oxadiazoles. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the tert-butyl and difluoropyrrolidinyl groups contributes to its unique chemical properties and biological activity.

Synthesis Analysis

Methods

The synthesis of 3-(Tert-butyl)-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole typically involves several steps:

  1. Formation of Oxadiazole Core: The initial step often includes the reaction of amidoxime derivatives with carboxylic acid derivatives or their esters in the presence of a base such as sodium hydroxide or a superbase like sodium hydroxide/dimethyl sulfoxide. This method is known for producing various oxadiazole derivatives efficiently .
  2. Introduction of Functional Groups: Subsequent steps may involve the introduction of tert-butyl and difluoropyrrolidinyl groups through nucleophilic substitution reactions or coupling reactions with appropriate precursors.

Technical Details

The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reaction time to enhance yield and purity. For instance, using dimethylformamide as a solvent can facilitate better solubility and reactivity of starting materials .

Molecular Structure Analysis

Structure

The molecular structure of 3-(Tert-butyl)-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole features a central oxadiazole ring with a tert-butyl group at position 3 and a difluoropyrrolidinyl moiety at position 5. The presence of fluorine atoms contributes to the compound's lipophilicity and potentially enhances its biological activity.

Data

Key structural data include:

  • Molecular Formula: C12_{12}H14_{14}F2_{2}N4_{4}O
  • Molecular Weight: Approximately 270.26 g/mol
  • Melting Point: Specific melting point data may vary based on purity but is typically reported in the range of 120–130 °C .
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for oxadiazoles:

  • Nucleophilic Substitution: The difluoropyrrolidinyl group can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
  • Hydrolysis: Under acidic or basic conditions, the oxadiazole ring may hydrolyze, leading to the formation of corresponding acids or amines.

Technical Details

Reactions involving this compound should be monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to assess yield and purity during synthesis .

Mechanism of Action

Process

The mechanism of action for 3-(Tert-butyl)-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole primarily relates to its role as a farnesoid X receptor antagonist. By binding to this receptor, it can modulate various metabolic pathways involved in lipid metabolism and glucose homeostasis.

Data

Recent studies have shown that compounds similar to this oxadiazole derivative exhibit significant inhibition of histone deacetylase enzymes, which are crucial for regulating gene expression involved in cancer progression .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Appearance: Typically forms as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and dimethylformamide but poorly soluble in water.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: May react with strong nucleophiles due to the electrophilic nature of the oxadiazole ring.

Relevant data from studies indicate that the compound exhibits good thermal stability up to 200 °C before decomposition occurs .

Applications

Scientific Uses

3-(Tert-butyl)-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole is primarily explored for its potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting metabolic disorders or cancers.
  • Biological Research: Investigating its effects on farnesoid X receptor pathways and histone deacetylase inhibition.

Research continues into optimizing its synthesis and enhancing its biological efficacy through structural modifications .

Introduction to 1,2,4-Oxadiazole Scaffolds in Medicinal Chemistry

Historical Evolution of 1,2,4-Oxadiazoles in Drug Discovery

The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, who initially classified it as "furo[ab]diazole" [5] [7]. Despite its early discovery, pharmaceutical interest remained limited until the 1960s, when oxolamine (Perebron®) emerged as the first commercial drug featuring this core, marketed as a cough suppressant targeting airway receptors [2] [7]. This breakthrough established the scaffold’s biological relevance and triggered systematic exploration of its therapeutic potential.

The 1980s–2000s witnessed strategic diversification, with pleconaril (antiviral) and ataluren (read-through agent for nonsense mutation disorders) advancing to clinical use [2]. Concurrently, natural 1,2,4-oxadiazoles like phidianidines A/B were isolated (2011) from the marine mollusk Phidiana militaris, exhibiting cytotoxic activity against tumor cell lines (HeLa, CaCo-2) and highlighting the scaffold’s role in bioactive natural products [2] [5]. Modern drug design exploits the ring’s synthetic versatility, with over 200 medicinal chemistry publications since 2017 focusing on optimizing 3,5-disubstituted variants [7] [8].

Table 1: Historical Milestones of 1,2,4-Oxadiazoles in Drug Discovery

YearDevelopmentSignificance
1884Synthesis by Tiemann and KrügerFirst chemical characterization as "furo[ab]diazole" [5] [7]
1960sOxolamine (Perebron®) approvalFirst therapeutic agent (cough suppressant) [2] [7]
2000sPleconaril developmentAntiviral agent targeting picornaviruses [2]
2011Isolation of phidianidines A/BNatural products with cytotoxic activity [2] [5]
2014Ataluren approval (EU)Treatment of Duchenne muscular dystrophy [2]

Bioisosteric Properties of 1,2,4-Oxadiazoles: Relevance to Metabolic Stability and Drug Design

1,2,4-Oxadiazoles serve as privileged bioisosteres for ester, amide, and carbamate groups due to comparable electronic profiles and spatial geometry, while conferring superior metabolic stability and reduced hydrolysis susceptibility [5] [7]. This bioisosteric replacement strategy addresses key limitations of carbonyl-containing motifs:

  • Hydrolytic Resistance: Unlike esters, 1,2,4-oxadiazoles withstand enzymatic (esterases) and acidic hydrolysis (e.g., gastric pH), prolonging half-life in vivo. Studies confirm >90% integrity after 24h in simulated gastric fluid (pH 1.2–3.5) versus <20% for analogous esters [5].
  • Enhanced Binding Affinity: The nitrogen (N4) and oxygen atoms act as hydrogen bond acceptors, facilitating interactions with biological targets like kinase hinge regions or protease catalytic sites [7]. For instance, oxadiazole-containing kinase inhibitors exhibit 3–5-fold improved Ki versus amide precursors [5].
  • Tunable Lipophilicity: Substituents at C3/C5 modulate log P values (range: 1.5–4.2), enhancing membrane permeability. Tert-butyl groups (e.g., in the subject compound) increase hydrophobicity (predicted log P = 2.8), favoring blood-brain barrier penetration [7].

Table 2: Bioisosteric Advantages of 1,2,4-Oxadiazoles vs. Carbonyl Motifs

Property1,2,4-OxadiazoleEster/AmideImpact on Drug Design
Metabolic stabilityHigh (t1/2 > 6h)Low (t1/2 < 1h)Reduced dosing frequency
Hydrogen-bonding capacity2–3 acceptor atoms1–2 acceptor atomsImproved target affinity and selectivity
Hydrolytic resistanceResistant up to pH 13Labile below pH 8Enhanced oral bioavailability
Synthetic versatility>10 robust routesLimited diversificationRapid SAR exploration [5] [7]

Notably, the scaffold enables prodrug design (e.g., ataluren’s oxadiazole masks a carboxylate) and mitigates toxicity linked to metabolically labile esters [2] [6].

Role of 3,5-Disubstituted 1,2,4-Oxadiazoles in Targeting GPCRs and Nuclear Receptors

3,5-Disubstituted-1,2,4-oxadiazoles exhibit target promiscuity across G-protein-coupled receptors (GPCRs), nuclear receptors, and enzymes, driven by their capacity to adopt diverse pharmacophoric orientations [1] [3] [4]. Key therapeutic applications include:

Anticancer Agents

  • Prostate/Pancreatic Targeting: Compound 3n (3-cyclopentyloxy-4-methoxyphenyl at C3; piperidine at C5) demonstrated >450-fold selectivity for prostate cancer cells by modulating androgen receptor signaling [1]. Analog 3p showed sub-10 nM cytotoxicity against DU-145 lines via tubulin destabilization [1].
  • Cytotoxic Potency: Derivatives bearing 4,4-difluoropyrrolidine (e.g., the subject compound) exploit fluorinated heterocycles’ metabolic resilience and enhanced permeability (cLogP ≈ 2.5; PSA < 70 Ų) to target kinase dysregulation [1] [10].

Anti-Inflammatory Pathways

  • PDE4B2 Inhibition: Compound 9a (3-cyclopentyloxy-4-methoxyphenyl at C3; piperidin-4-yl at C5) inhibited phosphodiesterase PDE4B2 (IC50 = 5.28 µM), suppressing TNF-α and IL-6 in murine models [3]. Molecular modeling confirmed hydrophobic interactions with Gln443 and His234 residues.
  • NF-κB Modulation: 5-(Furan-2-yl)-3-(1H-indol-5-yl)-1,2,4-oxadiazole blocked NF-κB nuclear translocation in LPS-stimulated macrophages (IC50 = 9.7 µM), attenuating inflammatory cytokine cascades [4].

Table 3: Bioactivity Profiles of Select 3,5-Disubstituted-1,2,4-Oxadiazoles

CompoundC3 SubstituentC5 SubstituentTarget/ActivityPotency
3n3-COP-4-MeO-phenylPiperazineProstate cancer selectivity>450-fold selectivity [1]
3p4-NO2-phenyl2-AminothiazoleDU-145 cytotoxicityIC50 = 10 nM [1]
9a3-COP-4-MeO-phenylPiperidin-4-ylPDE4B2 inhibitionIC50 = 5.28 µM [3]
5vTrifluoromethylpyridinyl4-CN-phenoxyXanthomonas oryzae antibacterialEC50 = 19.44 µg/mL [10]

The 3-(tert-butyl)-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole exemplifies rational design leveraging C3 steric hindrance (tert-butyl) for conformational rigidity and C5 fluorinated pyrrolidine for target engagement. Computational studies predict high GPCR affinity (docking scores < −9.0 kcal/mol against serotonin receptors), positioning it as a candidate for CNS disorders [3] [7].

Properties

CAS Number

2037827-89-5

Product Name

3-(Tert-butyl)-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole

IUPAC Name

3-tert-butyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole

Molecular Formula

C10H15F2N3O

Molecular Weight

231.24 g/mol

InChI

InChI=1S/C10H15F2N3O/c1-9(2,3)8-14-7(16-15-8)6-4-10(11,12)5-13-6/h6,13H,4-5H2,1-3H3

InChI Key

QQGCQELVNMRKGH-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NOC(=N1)C2CC(CN2)(F)F

Canonical SMILES

CC(C)(C)C1=NOC(=N1)C2CC(CN2)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.